REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[S:11])=[CH:5][CH:4]=1.[CH3:12][O:13][CH:14]([O:17][CH3:18])[CH2:15][NH2:16]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10]([NH:16][CH2:15][CH:14]([O:17][CH3:18])[O:13][CH3:12])=[S:11])=[CH:7][CH:8]=1
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)N=C=S
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Name
|
|
Quantity
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6.3 g
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Type
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reactant
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Smiles
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COC(CN)OC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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CUSTOM
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Details
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the residue was recrystallized from ethanol
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Name
|
|
Type
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product
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Smiles
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COC1=CC=C(C=C1)NC(=S)NCC(OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |